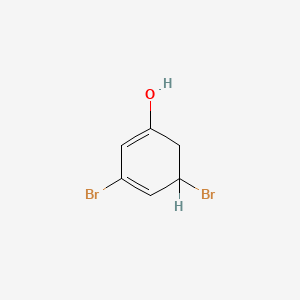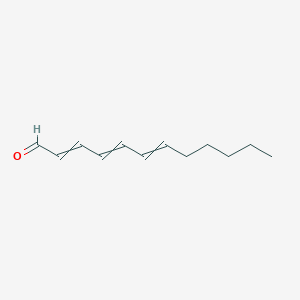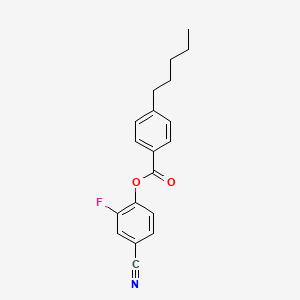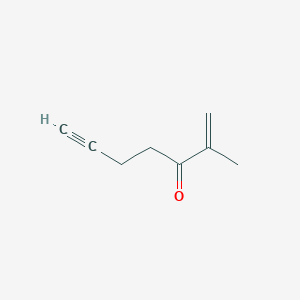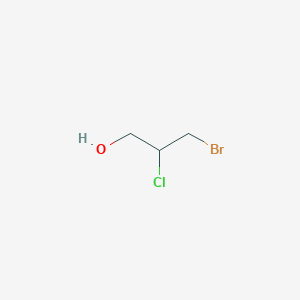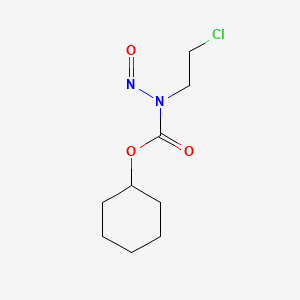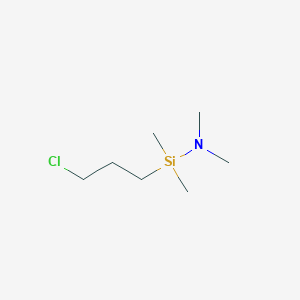![molecular formula C14H9Cl2N B14417683 3,7-Dichloro-5H-dibenz[b,f]azepine CAS No. 85598-34-1](/img/structure/B14417683.png)
3,7-Dichloro-5H-dibenz[b,f]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dichloro-5H-dibenz[b,f]azepine is a chemical compound with the molecular formula C14H9Cl2N. It belongs to the class of dibenzazepines, which are tricyclic compounds consisting of two benzene rings fused to an azepine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dichloro-5H-dibenz[b,f]azepine typically involves the halogenation of dibenz[b,f]azepine. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce chlorine atoms at the 3 and 7 positions of the dibenz[b,f]azepine core .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Analyse Chemischer Reaktionen
Types of Reactions: 3,7-Dichloro-5H-dibenz[b,f]azepine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the parent compound .
Wissenschaftliche Forschungsanwendungen
3,7-Dichloro-5H-dibenz[b,f]azepine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticonvulsant and antidepressant drugs.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 3,7-Dichloro-5H-dibenz[b,f]azepine involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
5H-Dibenz[b,f]azepine: The parent compound without chlorine substitutions.
10,11-Dihydro-5H-dibenz[b,f]azepine: A reduced form of the parent compound.
Carbamazepine: A well-known anticonvulsant drug with a similar dibenzazepine core.
Uniqueness: 3,7-Dichloro-5H-dibenz[b,f]azepine is unique due to the presence of chlorine atoms at the 3 and 7 positions, which can significantly alter its chemical reactivity and biological activity compared to its non-chlorinated counterparts .
Eigenschaften
CAS-Nummer |
85598-34-1 |
|---|---|
Molekularformel |
C14H9Cl2N |
Molekulargewicht |
262.1 g/mol |
IUPAC-Name |
2,9-dichloro-11H-benzo[b][1]benzazepine |
InChI |
InChI=1S/C14H9Cl2N/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)17-13(9)7-11/h1-8,17H |
InChI-Schlüssel |
DYNWBQJYCQDWLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)Cl)NC3=C1C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


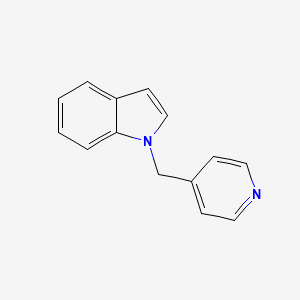
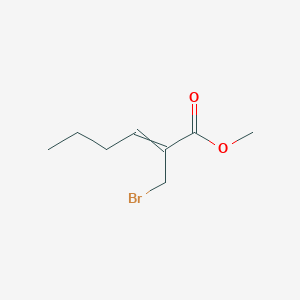
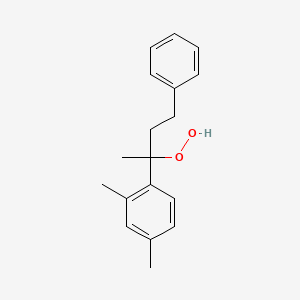
![1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane](/img/structure/B14417639.png)
